
N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is an intriguing organic compound that has found utility across various fields due to its unique chemical structure. Characterized by a combination of phenyl rings, a tetrazole ring, and specific substituents like methylthio and trifluoromethyl groups, it presents a rich avenue for exploration in synthetic chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic synthesis starting from commercially available precursors. A common route includes:
Preparation of 3-(methylthio)phenylamine through thiolation of m-bromoaniline.
Synthesis of 4-(trifluoromethyl)phenylisocyanate by reacting 4-(trifluoromethyl)phenylamine with phosgene or a phosgene equivalent.
Formation of the tetrazole ring via cyclization of the intermediate compound with sodium azide.
Industrial Production Methods: : In an industrial context, the process would be scaled up with a focus on optimizing yields, reducing by-products, and ensuring cost-effectiveness. Continuous flow synthesis techniques and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones using reagents like hydrogen peroxide or peracids.
Reduction: : The nitro group in related compounds can be reduced to an amine using hydrogenation or metal hydride reduction.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, meta-chloroperbenzoic acid.
Reduction: : Palladium on carbon, lithium aluminum hydride.
Substitution: : Chlorine, bromine, nitric acid.
Major Products
Sulfoxides or sulfones from oxidation.
Amines from reduction.
Various substituted aromatic compounds from substitution.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that tetrazole derivatives exhibit promising anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. It was found to inhibit cell proliferation effectively, suggesting its potential as a lead compound for developing new anticancer agents.
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism, leading to apoptosis in malignant cells.
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
- Case Study : In a study evaluating various tetrazole derivatives, N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide demonstrated significant inhibitory effects against Staphylococcus aureus and Candida albicans.
Herbicidal Activity
The structural features of this compound suggest potential herbicidal activity. Research has focused on its effectiveness in controlling weed growth without harming crop species.
- Field Trials : In controlled field trials, the compound was applied at varying concentrations, revealing effective weed suppression at lower doses while maintaining crop safety.
Plant Growth Regulation
Another area of interest is the use of tetrazole compounds as plant growth regulators. Preliminary studies indicate that this compound can enhance root development and overall plant vigor.
- Experimental Findings : Treated plants exhibited improved growth parameters such as height, leaf area, and biomass compared to untreated controls.
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
- Synthetic Route :
- Formation of the tetrazole ring via cyclization reactions.
- Introduction of the methylthio and trifluoromethyl groups through electrophilic substitution methods.
Safety Profile Assessment
Toxicological evaluations are crucial for determining the safety of new compounds before they can be used in clinical or agricultural settings.
- Findings : Initial assessments indicate that this compound exhibits low acute toxicity levels in mammalian models, making it a candidate for further development.
Data Tables
Application Area | Activity Type | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer | Effective inhibition of cancer cell lines |
Antimicrobial | Significant activity against pathogens | |
Agricultural Science | Herbicidal | Effective weed control at low doses |
Growth Regulation | Enhanced growth parameters in plants | |
Toxicology | Safety Assessment | Low acute toxicity in mammalian models |
Mechanism of Action
The exact mechanism by which N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide exerts its effects would depend on its specific application. Generally, its biological activity could involve:
Binding to enzyme active sites or receptors, thereby modulating their function.
Interacting with cellular proteins and altering signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide: : Similar structure but lacks the methylthio group, affecting its chemical and biological properties.
N-(3-(methylthio)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide:
4-(methylthio)phenyl-2H-tetrazole-5-carboxamide: : Simpler structure with only one phenyl group, providing different chemical behavior.
Uniqueness: : The combination of the methylthio and trifluoromethyl groups on the tetrazole ring makes N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide unique in its reactivity and potential applications. These groups can significantly influence the compound's electronic properties, steric interactions, and overall stability.
Hope this comprehensive dive into this compound satisfies your curiosity!
Biological Activity
N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, a compound featuring a tetrazole moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily focused on anti-cancer effects. Its mechanism of action appears to involve interference with cellular signaling pathways and apoptosis induction in cancer cells.
Anti-Cancer Activity
-
Cell Line Studies :
- The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). Results demonstrated significant cytotoxicity, with IC50 values indicating potent activity.
- For instance, derivatives similar to this compound have shown IC50 values as low as 2 μM against MCF-7 cells, suggesting strong anti-proliferative effects .
-
Mechanism of Action :
- The compound is believed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This results in the promotion of mitochondrial dysfunction and subsequent cell death .
- Molecular docking studies have indicated that the compound interacts with specific receptors involved in tumor growth and survival, such as estrogen receptors .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Structural Feature | Modification | Effect on Activity |
---|---|---|
Methylthio Group | Altering the position or type of substituent | Changes in lipophilicity and receptor binding |
Trifluoromethyl Group | Variation in fluorine substitution | Enhanced metabolic stability and potency |
Tetrazole Ring | Modifications on the tetrazole nitrogen | Influence on solubility and interaction with target proteins |
Case Studies
- Study on MCF-7 Cells :
- In Vivo Studies :
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5OS/c1-26-13-4-2-3-11(9-13)20-15(25)14-21-23-24(22-14)12-7-5-10(6-8-12)16(17,18)19/h2-9H,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMZFHJAWWAMBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.